Lipomycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

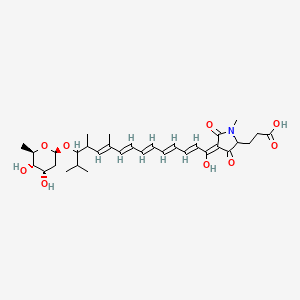

Lipomycin is an acyclic polyene antibiotic isolated from the bacterium Streptomyces aureofaciens. It is known for its antibacterial properties, particularly against Gram-positive bacteria. The compound belongs to the class of polyketides, which are synthesized by polyketide synthases. This compound has a complex structure that includes a polyene chain and a tetramic acid moiety, making it a unique and valuable compound in the field of antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of lipomycin involves a series of enzymatic reactions catalyzed by polyketide synthases and nonribosomal peptide synthetases. The biosynthetic gene cluster responsible for this compound production includes genes encoding polyketide synthases, nonribosomal peptide synthetases, and other enzymes involved in the formation and attachment of sugar moieties .

In the laboratory, this compound can be synthesized through a combination of chemical and enzymatic methodsThe reaction conditions typically involve the use of specific substrates such as isobutyryl-CoA and methylmalonyl-CoA, along with various cofactors and enzymes .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces aureofaciens under controlled conditions. The fermentation process is optimized to maximize the yield of this compound by adjusting factors such as nutrient composition, pH, temperature, and aeration. After fermentation, this compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Lipomycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the polyene chain, affecting the compound’s stability and activity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .

Major Products

The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives can exhibit different biological activities and may be used to develop new antibiotics with improved properties .

Scientific Research Applications

Mechanism of Action

Lipomycin exerts its antibacterial effects by targeting the bacterial cell membrane and disrupting its integrity. The compound binds to specific lipids in the membrane, causing leakage of cellular contents and ultimately leading to cell death. The molecular targets of this compound include membrane phospholipids and proteins involved in maintaining membrane structure .

Comparison with Similar Compounds

Lipomycin is unique among polyketides due to its acyclic polyene structure and the presence of a tetramic acid moiety. Similar compounds include:

Nystatin: A polyene antifungal antibiotic with a cyclic structure.

Amphotericin: Another polyene antifungal with a cyclic structure.

Rapamycin: A polyketide with immunosuppressive properties.

Tacrolimus: A polyketide used as an immunosuppressant

Compared to these compounds, this compound’s unique structure and mode of action make it a valuable addition to the arsenal of antibiotics, particularly for treating Gram-positive bacterial infections .

Properties

Molecular Formula |

C32H45NO9 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

3-[(4E)-4-[(2E,4E,6E,8E,10E)-13-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |

InChI |

InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37)/b9-7+,10-8+,13-11+,14-12+,20-17+,28-24+/t21?,22-,23?,25+,27+,29-,31?/m1/s1 |

InChI Key |

BRPRNHPFSOESDI-WTYFYQQMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C(=C\2/C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B12350032.png)

![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)

![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)

![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)

![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)

![1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350088.png)

![1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350090.png)

![sodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12350108.png)